The synthesis of N-(3-Aminobenzoyloxy)succinimide typically involves a coupling reaction between 3-aminobenzoic acid and succinimide, mediated by a coupling agent such as dicyclohexylcarbodiimide. The reaction proceeds under mild conditions, generally in an organic solvent like dichloromethane or dimethylformamide. The process can be summarized in the following steps:
In industrial settings, continuous flow reactors may be employed to optimize yield and reaction conditions, ensuring high-purity products suitable for various applications.
The molecular structure of N-(3-Aminobenzoyloxy)succinimide features a succinimide ring connected to a 3-aminobenzoate moiety. This structure imparts specific reactivity due to the positioning of the amino group at the meta position on the benzene ring, which facilitates selective reactions with biomolecules. The compound exhibits both polar and nonpolar characteristics due to its functional groups, influencing its solubility and reactivity in different environments.
N-(3-Aminobenzoyloxy)succinimide participates in several types of chemical reactions:
The mechanism of action for N-(3-Aminobenzoyloxy)succinimide revolves around its ability to form stable conjugates with proteins and other biomolecules. The amino group reacts with carboxyl or hydroxyl groups in target molecules, resulting in the formation of amide or ester bonds. This property is particularly valuable in bioconjugation applications where stable linkages between drugs and targeting moieties are required.
N-(3-Aminobenzoyloxy)succinimide exhibits several notable physical and chemical properties:
These properties make it suitable for diverse applications across chemistry, biology, and medicine.
N-(3-Aminobenzoyloxy)succinimide finds extensive applications across various scientific fields:
N-(3-Aminobenzoyloxy)succinimide (systematic IUPAC name: (2,5-dioxopyrrolidin-1-yl) 3-aminobenzoate) belongs to the class of N-hydroxysuccinimide esters incorporating an aromatic amine functionality. Its molecular formula is C₁₁H₁₀N₂O₄, with a molecular weight of 234.21 g/mol. The compound features two distinct functional domains: (1) a succinimidyl ester moiety that confers reactivity toward primary amines (e.g., lysine ε-amino groups in proteins), and (2) a meta-substituted aminobenzoyl group that can be chemically modified, typically through diazotization, to generate reactive species capable of targeting imidazole, phenolic, or indole groups in biomolecules [1] [2]. This dual functionality classifies it as a heterobifunctional crosslinker with sequential reactivity profiles.
Structural descriptors:
Table 1: Nomenclature and Identifiers for N-(3-Aminobenzoyloxy)succinimide
Nomenclature System | Name |
---|---|
IUPAC Name | (2,5-Dioxopyrrolidin-1-yl) 3-aminobenzoate |
Common Synonym | N-(m-Aminobenzoyloxy)succinimide (m-ABS) |
Alternative Name | meta-Aminobenzoyloxysuccinimide |
CAS Registry Number | 125541 (PubChem CID) |
Molecular Formula | C₁₁H₁₀N₂O₄ |
Table 2: Key Molecular Characteristics
Property | Value/Specification |
---|---|
Molecular Weight | 234.21 g/mol |
Reactive Groups | 1. Succinimidyl ester (amine-reactive) 2. Aromatic primary amine (diazotizable) |
Structural Analogs | N-(o-Aminobenzoyloxy)succinimide (ortho isomer) [3], N-(Benzoyloxy)succinimide (non-aminated) |
Isomeric Specificity | Meta-substitution pattern crucial for reactivity and spatial orientation |
The succinimide moiety maintains the characteristic planarity of cyclic imides, with carbonyl groups in trans-conformation relative to the ring plane. This configuration maximizes the electron-withdrawing effect on the ester carbonyl, enhancing its electrophilicity toward nucleophiles. The meta-aminobenzoyl group provides optimal spacing and electronic properties for subsequent diazotization, distinguishing it from the ortho-isomer (N-(o-aminobenzoyloxy)succinimide, CAS 55668-30-9), where steric hindrance near the amine group may affect reaction efficiency [3]. This specific molecular architecture enables unique conjugation pathways unavailable to conventional homobifunctional crosslinkers [2].
The evolution of succinimide chemistry provides essential context for understanding the significance of N-(3-aminobenzoyloxy)succinimide. Succinimide itself (pyrrolidine-2,5-dione) was first synthesized in the 19th century through thermal decomposition of ammonium succinate—a process involving heating succinic acid with ammonia followed by controlled distillation [5] [7]. This foundational compound established the cyclic imide scaffold that would later become central to peptide chemistry and bioconjugation. The mid-20th century witnessed transformative advances with the development of N-hydroxysuccinimide (NHS) in 1957, followed by the landmark introduction of NHS esters as amine-reactive agents in 1964 by Anderson, Zimmerman, and Callahan. These discoveries established the paradigm of using succinimide-based leaving groups for efficient amide bond formation under mild conditions [8].
The limitations of early homobifunctional NHS esters (e.g., disuccinimidyl suberate) became apparent as bioconjugation requirements grew more sophisticated. These reagents often caused uncontrolled polymerization due to identical reactive ends acting simultaneously on multifunctional biomolecules. This spurred innovation in heterobifunctional crosslinkers with orthogonal reactivities—a development trajectory that ultimately produced specialized derivatives like N-(3-aminobenzoyloxy)succinimide. The strategic incorporation of aromatic amines into the NHS ester scaffold represented a breakthrough, as these could be converted to reactive electrophiles (diazonium ions) through controlled diazotization. This innovation enabled conjugation chemistries targeting non-traditional nucleophiles—particularly histidine imidazole groups—that resisted modification through standard amine-reactive approaches [2] [6].
Table 3: Key Milestones in Succinimide Crosslinker Development
Time Period | Development | Significance |
---|---|---|
Pre-1950 | Succinimide synthesis methods established | Foundation for cyclic imide chemistry |
1957 | Synthesis of N-hydroxysuccinimide (NHS) | Created activated ester precursor |
1964 | NHS esters introduced for peptide synthesis | Revolutionized amide bond formation in aqueous media |
1970s-1980s | Homobifunctional NHS esters developed | Enabled protein crosslinking but with polymerization issues |
Late 1980s | Heterobifunctional NHS esters introduced | Reduced polymerization through sequential reactions |
1994 | Introduction of N-(3-aminobenzoyloxy)succinimide | Enabled conjugation to histidine and other challenging residues |
This progression highlights how N-(3-aminobenzoyloxy)succinimide emerged from iterative refinements in succinimide chemistry, addressing specific gaps in bioconjugation capabilities. Unlike earlier succinimide derivatives that targeted only amine or sulfhydryl groups, this compound's design leverages diazotizable chemistry to expand the repertoire of addressable functional groups on biomolecules. The choice of meta-substitution over ortho- or para-positions reflects careful optimization—meta-substitution provides sufficient electronic activation without the excessive reactivity that might compromise storage stability or reaction control [3] [2].
N-(3-Aminobenzoyloxy)succinimide (m-ABS) occupies a specialized niche in bioconjugation chemistry by enabling modifications of biomolecules lacking conventional functional groups. Its significance is most prominently demonstrated in the conjugation of thyrotropin-releasing hormone (TRH) to carrier proteins—a landmark application documented in 1994. TRH (pyroglutamyl-histidyl-prolinamide) presents exceptional conjugation challenges due to the absence of free amino or carboxyl groups. Traditional amine-reactive reagents (e.g., NHS esters) or carboxyl-directed approaches (e.g., carbodiimides) cannot effectively modify such targets. m-ABS overcomes this limitation through a two-stage conjugation strategy: First, the succinimidyl ester reacts with lysine ε-amino groups on a carrier protein (e.g., bovine serum albumin, BSA), incorporating multiple m-aminobenzoyl groups. Second, these aromatic amines are diazotized to form electrophilic diazonium ions that selectively couple with the imidazole ring of histidine in TRH [2].
This elegant approach achieved remarkable conjugation efficiency, incorporating approximately 3.5 moles of TRH per mole of BSA—significantly higher than alternative methods. The resulting TRH-BSA conjugate proved highly immunogenic, eliciting specific anti-TRH antibodies in rabbits suitable for sensitive immunoassays (detection limit: 50 pg) and immunohistochemical applications. This established m-ABS as a solution for "undruggable" conjugation targets—biomolecules resistant to conventional modification strategies due to their unique functional group composition. Beyond TRH, this chemistry shows theoretical applicability to any target containing electron-rich heterocycles such as histidine (imidazole), tyrosine (phenol), or tryptophan (indole) [2].
The compound's significance extends further when compared to alternative bioconjugation strategies:
Table 4: Comparative Analysis of Bioconjugation Strategies Using m-ABS
Conjugation Challenge | m-ABS Solution | Outcome |
---|---|---|
Peptides without free amino/carboxyl groups (e.g., TRH) | Diazotization targets histidine imidazole | High-density haptenization (3.5 mol TRH/mol BSA) |
Need for site-specific modification | Two-step protocol controls conjugation sites | Reduced heterogeneity in conjugates |
Sensitive biomolecules requiring mild conditions | Reactions at neutral pH, aqueous buffers | Preserved bioactivity of conjugated molecules |
Carrier proteins with limited lysine access | Small aminobenzoyl spacer minimizes steric issues | Efficient first-stage modification |
The orthogonality of m-ABS chemistry relative to standard bioconjugation methods makes it particularly valuable in multi-step labeling strategies. For example, a protein could first be modified through lysine residues using conventional NHS esters, followed by histidine-directed conjugation using m-ABS—enabling dual-labeling approaches impractical with single-reactivity crosslinkers. Additionally, the diazotizable handle introduced via the aminobenzoyl group permits further functionalization beyond immediate conjugation, serving as a platform for diverse downstream modifications. This flexibility explains the compound's enduring relevance despite the subsequent development of alternative conjugation technologies like click chemistry or enzyme-mediated ligation [2] [6] [8].
Current research directions focus on expanding m-ABS applications in nanomaterial functionalization, targeted drug delivery, and diagnostic probe development. The compound's ability to create stable linkages to histidine-rich proteins or peptide tags presents opportunities for oriented immobilization strategies in biosensor development. As bioconjugation requirements grow increasingly sophisticated, N-(3-aminobenzoyloxy)succinimide remains a powerful example of rational molecular design addressing specific biochemical challenges—a testament to the continued relevance of tailored succinimide chemistry in modern molecular sciences [2] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1